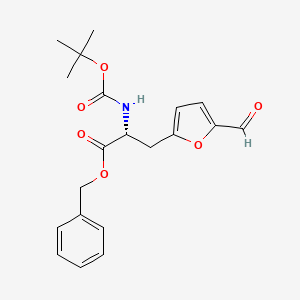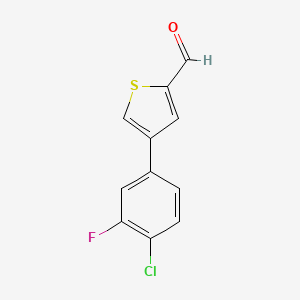
4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a 4-chloro-3-fluorophenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde group is introduced to the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(4-Chloro-3-fluorophenyl)-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-fluorophenylboronic acid: Shares the 4-chloro-3-fluorophenyl group but differs in the functional group attached to the phenyl ring.
3-Chloro-4-fluorophenylboronic acid: Similar structure but with different positioning of the chlorine and fluorine atoms.
4-Fluoro-3-chlorophenylboronic acid: Another isomer with the same molecular formula but different arrangement of atoms.
Uniqueness
4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde is unique due to the combination of the thiophene ring and the 4-chloro-3-fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H6ClFOS |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
4-(4-chloro-3-fluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6ClFOS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-6H |
Clé InChI |
MQQDXORZYLVMCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
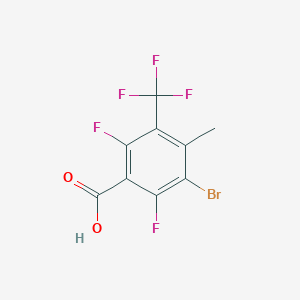
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
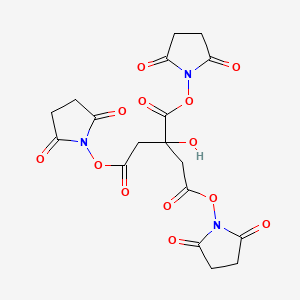

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
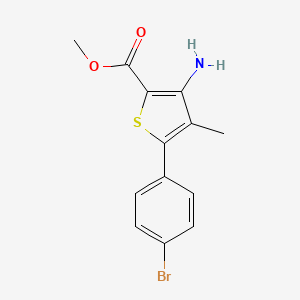
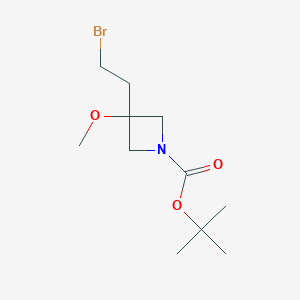
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)

